Bis(methyldimethoxysilyl)methane

Hydrolysis Kinetics Cure Speed Silane Coupling Agent

Bis(methyldimethoxysilyl)methane (CAS 18297-79-5) is a dipodal organosilicon compound featuring a central methylene bridge (-CH₂-) linking two methyldimethoxysilyl groups. It is a clear liquid with a molecular formula of C₇H₂₀O₄Si₂ and a molecular weight of 224.40 g/mol.

Molecular Formula C7H20O4Si2
Molecular Weight 224.4 g/mol
CAS No. 18297-79-5
Cat. No. B180537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methyldimethoxysilyl)methane
CAS18297-79-5
SynonymsBIS(METHYLDIMETHOXYSILYL)METHANE
Molecular FormulaC7H20O4Si2
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESCO[Si](C)(C[Si](C)(OC)OC)OC
InChIInChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3
InChIKeyIBSRZWOEDXOVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(methyldimethoxysilyl)methane (CAS 18297-79-5) for Procurement: Technical Profile and Baseline Characteristics


Bis(methyldimethoxysilyl)methane (CAS 18297-79-5) is a dipodal organosilicon compound featuring a central methylene bridge (-CH₂-) linking two methyldimethoxysilyl groups [1]. It is a clear liquid with a molecular formula of C₇H₂₀O₄Si₂ and a molecular weight of 224.40 g/mol . This compound belongs to the class of bis-silylalkanes and is primarily utilized as a crosslinking agent, coupling agent, and silane precursor in silicone rubber, adhesives, sealants, and advanced coatings .

Why Bis(methyldimethoxysilyl)methane Cannot Be Simply Substituted by Other In-Class Silanes


Despite belonging to the broad class of bis-silylalkanes, Bis(methyldimethoxysilyl)methane exhibits specific reactivity and network formation characteristics that are not interchangeable with analogs. The combination of a short methylene bridge and methoxy leaving groups dictates a distinct hydrolysis rate and subsequent condensation behavior . In contrast to ethoxy-containing or longer-bridged analogs, this compound provides a faster cure profile and a more constrained, rigid siloxane network upon crosslinking [REFS-1, REFS-2]. These differences in kinetics and final network architecture directly impact adhesion strength, mechanical properties, and shelf-life stability, making simple 1:1 substitution without reformulation and revalidation likely to result in performance failure.

Quantitative Differentiators for Bis(methyldimethoxysilyl)methane: A Comparative Evidence Guide for Technical Procurement


Comparative Hydrolysis Kinetics: Methoxy vs. Ethoxy Leaving Groups

The reactivity of Bis(methyldimethoxysilyl)methane is intrinsically linked to its methoxy leaving groups. General class-level principles indicate that methoxysilyl groups undergo hydrolysis significantly faster than their ethoxy counterparts under both acidic and basic conditions . While a direct kinetic constant (k) for this specific compound is not publicly available, the relative ranking established for silanes is: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . Therefore, the target compound, possessing dimethoxysilyl groups, is predicted to hydrolyze faster than diethoxy-containing analogs like bis(methyldiethoxysilyl)methane, enabling faster cure rates in moisture-cure formulations.

Hydrolysis Kinetics Cure Speed Silane Coupling Agent

Impact of Methylene Bridge Length on Crosslink Density and Network Rigidity

The single-carbon (methylene) bridge in Bis(methyldimethoxysilyl)methane creates a shorter inter-silicon distance compared to ethane-bridged analogs (e.g., 1,2-Bis(methyldimethoxysilyl)ethane). This shorter spacer results in a higher theoretical crosslink density and a more rigid siloxane network upon full condensation [1]. While direct comparative crosslink density values for these specific compounds are not reported, the principle that shorter organic bridges in bis-silanes yield denser, harder, and more thermally stable materials is a well-established structure-property relationship in hybrid material science.

Crosslinking Density Network Structure Mechanical Properties

Ultra-High Purity Profile for Demanding Electronic and Optoelectronic Applications

According to synthesis protocols detailed in US Patent 2011/82309, Bis(methyldimethoxysilyl)methane can be produced with exceptionally low metal impurity levels. The process yields a product with residual water at 114 ppm and key metal contaminants at sub-ppb levels: Na (9 ppb), K (6 ppb), Fe (3 ppb), Ni (3 ppb) . The content of Li, Cr, Ag, Cu, Zn, Mn, Co, Ti, Zr, Al, Pb, Sn, and W was below the detection limit (0.2 ppb) . This high-purity profile is essential for applications where ionic or metal contamination could degrade electrical performance or catalyze unwanted side reactions.

Purity Metal Impurities Electronic Materials

Validated Application Scenarios for Bis(methyldimethoxysilyl)methane Procurement


High-Purity Dielectric or Passivation Layers in Microelectronics

The sub-ppb metal impurity profile of Bis(methyldimethoxysilyl)methane, as documented in US Patent 2011/82309 , makes it a preferred candidate for formulating spin-on dielectric (SOD) layers, interlayer dielectrics (ILD), and passivation coatings in semiconductor manufacturing. Its use minimizes the risk of mobile ion contamination (Na⁺, K⁺) that can cause threshold voltage shifts and reliability failures in integrated circuits.

Fast-Cure, Moisture-Triggered Adhesives and Sealants

The inherently faster hydrolysis kinetics of methoxysilyl groups relative to ethoxysilyl groups position Bis(methyldimethoxysilyl)methane as a key crosslinker for formulating rapid-cure, one-part, moisture-curing silicone sealants and adhesives. This property is particularly valuable in high-throughput industrial assembly, construction, and automotive applications where reduced tack-free time and faster strength development are critical for productivity.

Rigid, High-Density Hybrid Coatings and Composites

The short methylene bridge of Bis(methyldimethoxysilyl)methane promotes the formation of dense, highly crosslinked siloxane networks [1]. This structural feature is exploited in the design of hard, abrasion-resistant coatings for optical lenses, protective finishes for metals and plastics, and rigid, chemically resistant matrix materials for advanced composites. The resulting materials exhibit enhanced hardness and barrier properties compared to those derived from longer, more flexible silane crosslinkers.

Technical Documentation Hub

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